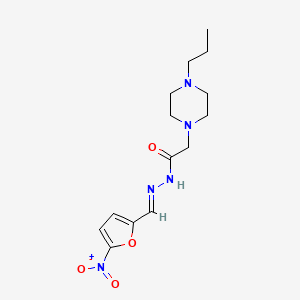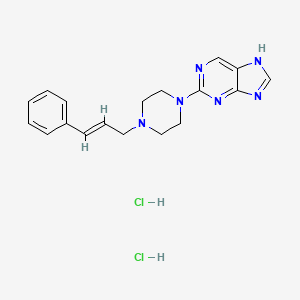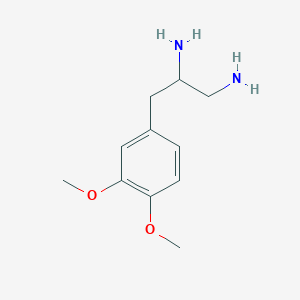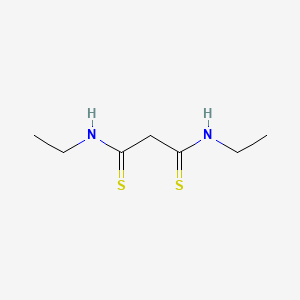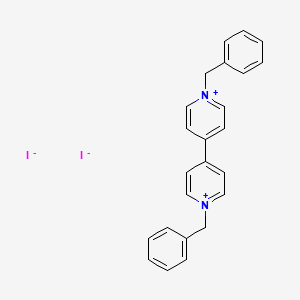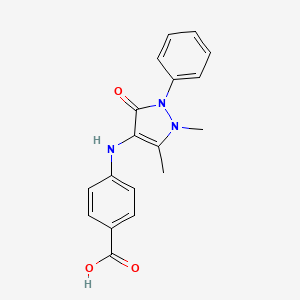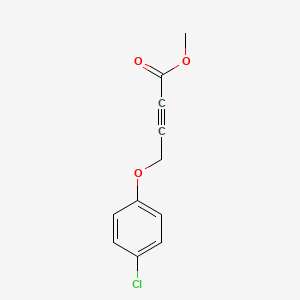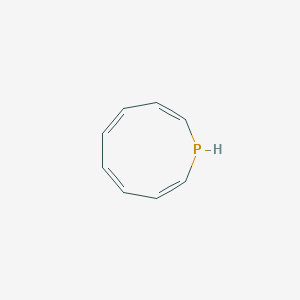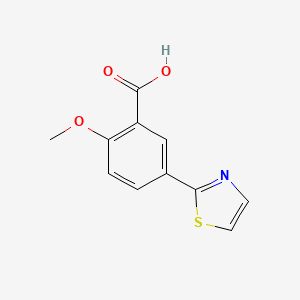
Benzoic acid, 2-methoxy-5-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the second position and a thiazolyl group at the fifth position on the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-5-(2-thiazolyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of sodium methoxide as a raw material, with dimethylformamide as a solvent. This process is succinct and suitable for industrial mass production due to its short reaction process and the ability to recycle the solvent .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzoic acid, 2-methoxy-5-(2-thiazolyl)- can yield corresponding carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-methoxy-5-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- can be compared with other similar compounds, such as:
o-Anisic acid:
Salicylic acid methyl ether: Similar to o-Anisic acid, it has a methoxy group but lacks the thiazolyl group.
Thiazole derivatives: These compounds contain the thiazole ring and exhibit diverse biological activities, including antimicrobial and antifungal properties.
The uniqueness of benzoic acid, 2-methoxy-5-(2-thiazolyl)- lies in the combination of the methoxy and thiazolyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35195-83-6 |
|---|---|
Molekularformel |
C11H9NO3S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-methoxy-5-(1,3-thiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-15-9-3-2-7(6-8(9)11(13)14)10-12-4-5-16-10/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
OPMJDVBBTICBGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




